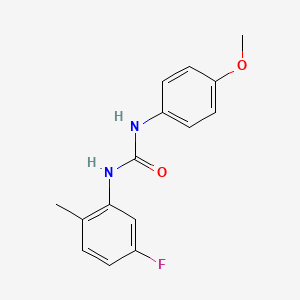
N-(4-fluorophenyl)-N'-6-quinoxalinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-6-quinoxalinylurea, commonly known as Q-VD-OPh, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound is a potent inhibitor of caspases, a family of cysteine proteases that play a crucial role in programmed cell death or apoptosis. Q-VD-OPh has been shown to exert its effects by inhibiting the activity of caspases, thereby preventing cell death in various disease states.
作用機序
Q-VD-OPh exerts its effects by inhibiting the activity of caspases, a family of cysteine proteases that play a crucial role in programmed cell death or apoptosis. Caspases are activated in response to various stimuli, including oxidative stress, DNA damage, and cytokine signaling. Once activated, caspases cleave various cellular proteins, leading to the initiation of apoptosis. Q-VD-OPh inhibits the activity of caspases by binding to the active site of the enzyme, thereby preventing its activation.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have a number of biochemical and physiological effects in various disease states. In models of traumatic brain injury, Q-VD-OPh has been shown to reduce neuronal cell death and improve neurological function. In models of Alzheimer's and Parkinson's disease, Q-VD-OPh has been shown to reduce the accumulation of toxic proteins and improve cognitive function. Q-VD-OPh has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease and sepsis.
実験室実験の利点と制限
One advantage of Q-VD-OPh is its potent inhibitory activity against caspases. This makes it a useful tool for studying the role of caspases in various disease states. However, one limitation of Q-VD-OPh is its potential off-target effects. Q-VD-OPh has been shown to inhibit other enzymes besides caspases, which may complicate its use in certain experimental settings.
将来の方向性
There are several future directions for the study of Q-VD-OPh. One area of interest is the development of more potent and selective caspase inhibitors. Another area of interest is the use of Q-VD-OPh in combination with other therapies, such as stem cell therapy or gene therapy, to enhance its therapeutic effects. Additionally, the use of Q-VD-OPh in the treatment of other diseases, such as cancer, is an area of active research.
合成法
The synthesis of Q-VD-OPh involves the reaction of 4-fluoroaniline with 2,3-dichloroquinoxaline in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with urea and potassium carbonate to yield the final product, Q-VD-OPh. This synthesis method was first reported in 2006 by a group of researchers at the University of Pittsburgh.
科学的研究の応用
Q-VD-OPh has been extensively studied for its potential therapeutic applications in various disease states. It has been shown to have neuroprotective effects in models of traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Q-VD-OPh has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease and sepsis.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-10-1-3-11(4-2-10)19-15(21)20-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZZEUCFXTEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5876555 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)



![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)